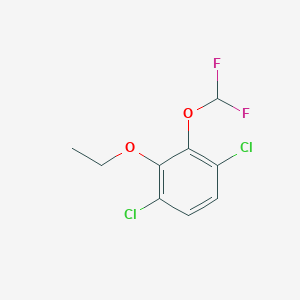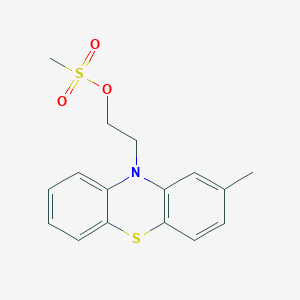
2-Methylphenothiazine-10-ethanol methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylphenothiazine-10-ethanol methanesulfonate is a chemical compound that belongs to the phenothiazine class Phenothiazines are known for their diverse range of biological activities and applications in various fields such as medicine, chemistry, and industry
Vorbereitungsmethoden
The synthesis of 2-Methylphenothiazine-10-ethanol methanesulfonate typically involves several steps. One common method includes the reaction of 2-methylphenothiazine with ethanol in the presence of a suitable catalyst to form 2-Methylphenothiazine-10-ethanol. This intermediate is then reacted with methanesulfonic acid to produce the final compound, this compound .
Analyse Chemischer Reaktionen
2-Methylphenothiazine-10-ethanol methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methylphenothiazine-10-ethanol methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential use in therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methylphenothiazine-10-ethanol methanesulfonate involves its interaction with specific molecular targets. As an alkylating agent, it can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s structure allows it to interact with cellular components, potentially disrupting normal cellular functions and leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
2-Methylphenothiazine-10-ethanol methanesulfonate can be compared with other phenothiazine derivatives such as chlorpromazine and promethazine. While these compounds share a similar core structure, this compound is unique due to its specific functional groups and resulting properties. This uniqueness makes it a valuable compound for specific applications where other phenothiazines may not be as effective .
Similar Compounds
- Chlorpromazine
- Promethazine
- Thioridazine
These compounds have been widely studied and used in various applications, but this compound offers distinct advantages in certain contexts.
Eigenschaften
CAS-Nummer |
101976-41-4 |
|---|---|
Molekularformel |
C16H17NO3S2 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-(2-methylphenothiazin-10-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C16H17NO3S2/c1-12-7-8-16-14(11-12)17(9-10-20-22(2,18)19)13-5-3-4-6-15(13)21-16/h3-8,11H,9-10H2,1-2H3 |
InChI-Schlüssel |
XDHZDMADULAEQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCOS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


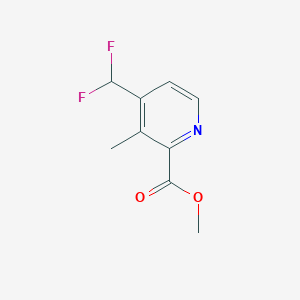

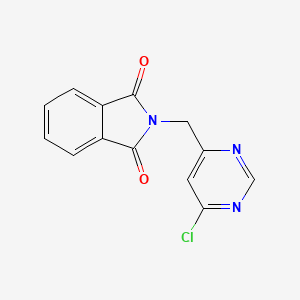
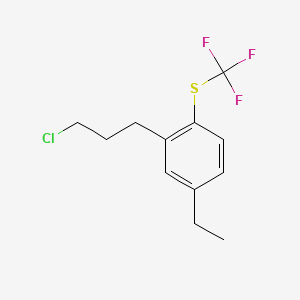

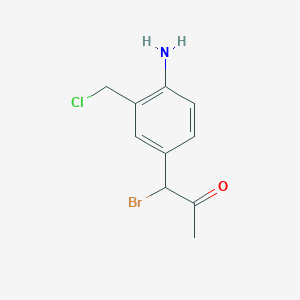



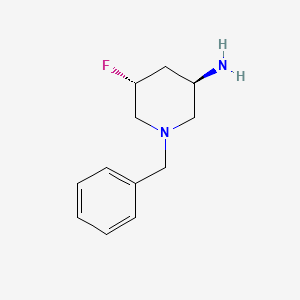
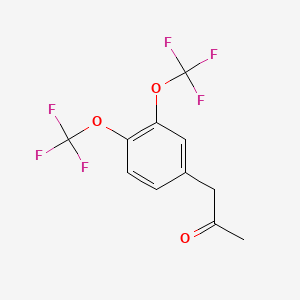

![4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine](/img/structure/B14056885.png)
